
3-Iodopentane
Descripción general
Descripción
3-Iodopentane is a chemical compound with the molecular formula C5H11I . It has an average mass of 198.045 Da and a monoisotopic mass of 197.990540 Da . It contains a total of 17 atoms; 11 Hydrogen atoms, 5 Carbon atoms, and 1 Iodine atom .
Molecular Structure Analysis
The molecular structure of 3-Iodopentane consists of 5 carbon atoms, 11 hydrogen atoms, and 1 iodine atom . The IUPAC Standard InChI for 3-Iodopentane is InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
3-Iodopentane has a density of 1.5±0.1 g/cm3, a boiling point of 146.6±8.0 °C at 760 mmHg, and a vapour pressure of 5.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 36.8±3.0 kJ/mol and a flash point of 44.6±14.6 °C . The index of refraction is 1.497, and it has a molar refractivity of 38.1±0.3 cm3 . It has 0 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
3-Iodopentane serves as a precursor in the synthesis of complex molecular structures, offering versatility in drug design and material science. One notable application involves the synthesis of all-carbon disubstituted bicyclo[1.1.1]pentanes (BCPs) via iron-catalyzed Kumada cross-coupling. This process, utilizing 1-iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) as electrophiles, represents a significant advancement in cross-coupling chemistry, enabling the creation of various drug analogues under mild conditions (Nugent et al., 2020).
Photodecomposition Studies
Photodecomposition of iodopentane isomers, including 3-iodopentane, in air has been explored as a method to understand the self-reactions of pentyl peroxyl radicals. These studies provide insights into the atmospheric chemistry of iodopentanes, revealing complex product distributions and offering data for evaluating atmospheric modeling predictions (Heimann et al., 2002).
Catalytic Processes in Hydrocarbon Conversion
3-Iodopentane has also been implicated in studies of catalytic dehydrohalogenation, where molecular clusters of Nb, Mo, Ta, W, and Re are used to catalyze the conversion of alkyl halides to alkenes. This research not only broadens the understanding of catalytic reactions involving iodopentanes but also suggests potential applications in refining and chemical synthesis (Kamiguchi et al., 2003).
Laser-Induced Ionization and Dissociation
The interaction of 3-iodopentane with strong picosecond and femtosecond laser fields has been analyzed to understand its ionization and dissociation mechanisms. Such studies are crucial for the development of novel analytical techniques and for understanding the fundamental processes occurring in laser-matter interaction (Siozos et al., 2005).
Safety and Hazards
3-Iodopentane should be handled with care. It is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
3-Iodopentane is a simple alkyl iodide, and its primary targets are typically nucleophilic sites in various molecules. These can include the negatively charged parts of a molecule or lone pairs of electrons on atoms such as oxygen, nitrogen, or sulfur .
Mode of Action
The mode of action of 3-Iodopentane primarily involves nucleophilic substitution reactions. In these reactions, the iodine atom in 3-Iodopentane, being a good leaving group, is replaced by a nucleophile. This can lead to the formation of new chemical bonds and the creation of different organic compounds .
Biochemical Pathways
As a simple alkyl iodide, 3-Iodopentane doesn’t directly participate in complex biochemical pathways like enzymes or larger biomolecules do. It can react with various biological nucleophiles, potentially leading to modifications of biomolecules and affecting their function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Iodopentane are not well-studied. As a small, non-polar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on various factors including its reactivity, the biological matrix, and the individual’s metabolic state .
Result of Action
The result of 3-Iodopentane’s action would largely depend on the specific context of its use. In a chemical reaction, it could lead to the formation of a new compound. In a biological context, it could potentially modify biomolecules, although the specific effects would depend on the exact nature of these modifications .
Action Environment
The action, efficacy, and stability of 3-Iodopentane can be influenced by various environmental factors. For instance, the presence of other reactive species can affect its reactivity. Temperature and pH can also influence its stability and reaction rate .
Propiedades
IUPAC Name |
3-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDQJYBWZERBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171025 | |
| Record name | 3-Iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodopentane | |
CAS RN |
1809-05-8 | |
| Record name | 3-Iodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions "dissociative electron capture" as a key process in alkyl halide radiolysis. Could you elaborate on how this process might apply to 3-Iodopentane in a hydrocarbon solution?
A1: In alkyl halide-hydrocarbon solutions, ionizing radiation primarily interacts with the more abundant hydrocarbon molecules, generating free electrons. These electrons can then be captured by alkyl halides like 3-Iodopentane through a process called dissociative electron capture. This means the electron attachment leads to the molecule's decomposition, forming a radical and a halide ion:
Q2: One study discusses the formation of various iodinated products when irradiating ethyl iodide-pentane solutions. Could similar product diversity be expected with 3-Iodopentane, and what factors might influence product distribution?
A2: Yes, similar to ethyl iodide, irradiating 3-Iodopentane in pentane would likely result in a mixture of iodinated products. The specific product distribution would depend on several factors, including:
- Concentration: The relative concentration of 3-Iodopentane to pentane influences the probability of radical-radical versus radical-solvent interactions, impacting product formation. []
- Presence of scavengers: The addition of radical scavengers, like iodine, can dramatically alter product distribution by preferentially reacting with specific radicals. []
Q3: The research highlights the use of gas chromatography to analyze the products of alkyl halide radiolysis. What advantages does gas chromatography offer in studying reactions involving 3-Iodopentane?
A3: Gas chromatography is a powerful technique for analyzing complex mixtures, making it highly suitable for studying reactions involving 3-Iodopentane. Its key advantages include:
- High resolution: It allows separating and identifying individual components within a mixture, even if they have very similar properties. This is crucial for characterizing the diverse products potentially formed during radiolysis. []
- Quantitative analysis: Gas chromatography coupled with appropriate detectors can provide quantitative information about each component in the mixture, allowing for determining product yields and understanding reaction pathways. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)

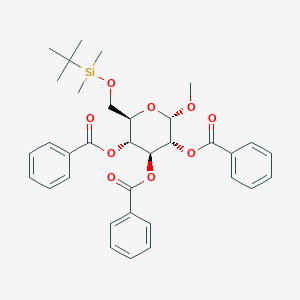
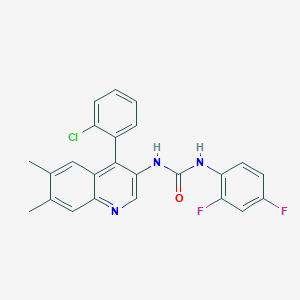
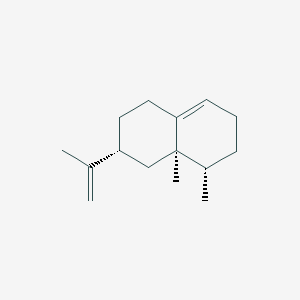
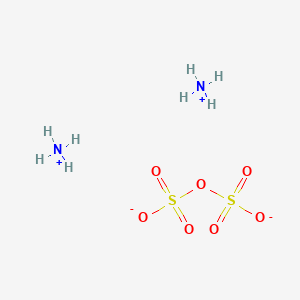
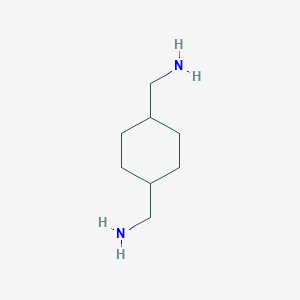
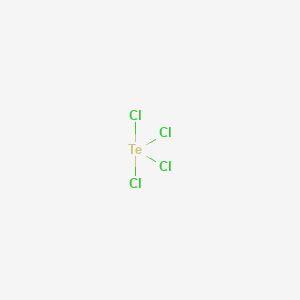
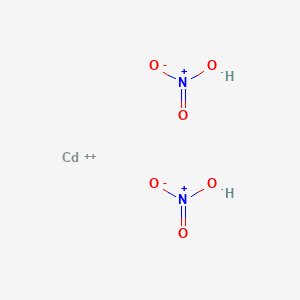
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)
